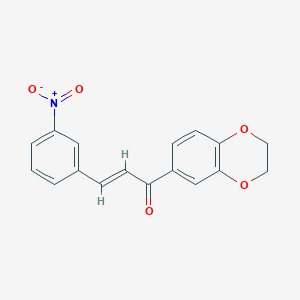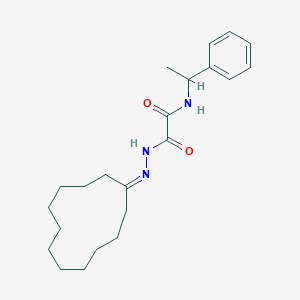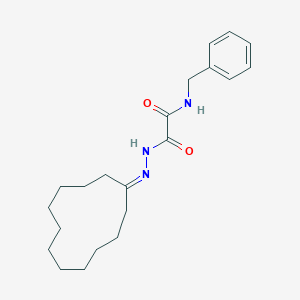![molecular formula C22H19ClN2O4S B421798 ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421798.png)
ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a chlorophenyl group, and a furan ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate undergoes cyclization with a suitable β-dicarbonyl compound to form the thiazolopyrimidine core.
Introduction of the Chlorophenyl and Furan Groups: The chlorophenyl and furan groups are introduced through condensation reactions with appropriate aldehydes or ketones.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Furan Derivatives: Compounds with furan rings but different overall structures.
The uniqueness of ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C22H19ClN2O4S |
|---|---|
Molecular Weight |
442.9g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S/c1-4-28-21(27)18-13(3)24-22-25(19(18)14-6-8-15(23)9-7-14)20(26)17(30-22)11-16-10-5-12(2)29-16/h5-11,19H,4H2,1-3H3/b17-11- |
InChI Key |
ZPCLJOBAZJMNTG-BOPFTXTBSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(O4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B421715.png)
![2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B421719.png)
![METHYL 4-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE](/img/structure/B421720.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B421721.png)


![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B421724.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B421725.png)

![2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B421728.png)
![1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE](/img/structure/B421730.png)
![4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide](/img/structure/B421732.png)
![N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE](/img/structure/B421734.png)
![4-[2-(3-Chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B421735.png)
